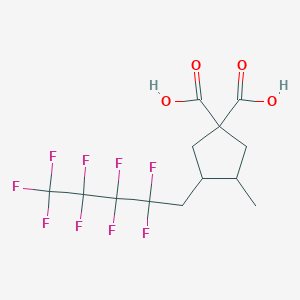

3-methyl-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)cyclopentane-1,1-dicarboxylic Acid

Descripción

Structural Analysis of 3-Methyl-4-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)Cyclopentane-1,1-Dicarboxylic Acid

Molecular Architecture and Stereochemical Considerations

The molecular structure of this compound demonstrates remarkable structural complexity arising from the combination of a substituted cyclopentane ring with an extensively fluorinated alkyl chain. The compound's architecture features a cyclopentane core ring system bearing three distinct substituent groups: two carboxylic acid moieties located at the 1,1-position, a methyl group at the 3-position, and a nonafluoropentyl chain at the 4-position. This substitution pattern creates multiple stereochemical considerations that significantly influence the molecule's overall three-dimensional structure and chemical behavior.

The presence of the geminal dicarboxylic acid groups at the 1-position introduces significant electronic and steric effects that propagate throughout the molecular framework. These carboxyl functionalities serve as strong electron-withdrawing groups, creating a pronounced dipole moment and affecting the electron density distribution within the cyclopentane ring. The International Union of Pure and Applied Chemistry naming convention confirms the systematic nomenclature as this compound, with the corresponding International Chemical Identifier Key being ZRDCDISSPANBPT-UHFFFAOYSA-N. The molecular geometry optimization reveals that the compound adopts specific conformational preferences that minimize both steric hindrance and electronic repulsion between the various substituent groups.

Cyclopentane Ring Conformation and Substituent Orientation

The cyclopentane ring system in this compound adopts characteristic puckered conformations that are fundamental to understanding its overall molecular architecture. Cyclopentane structures naturally deviate from planarity to minimize torsional strain, with the compound exhibiting the typical envelope or half-chair conformations observed in five-membered ring systems. Research demonstrates that cyclopentane has very little angle strain, with pentagon angles of approximately 108°, but would experience substantial eclipsing strain of about 10 kcal/mol if maintained in a planar configuration. Consequently, the five-membered ring adopts non-planar puckered conformations whenever possible to achieve optimal energy minimization.

The substitution pattern significantly influences the preferred conformational states of the cyclopentane ring. With a single substituent on the ring, such as the methyl group at the 3-position, the envelope conformation becomes slightly more favorable, with energy differences of approximately 3.5 kcal/mol providing a barrier to ring flipping and establishing a dominant conformation. The presence of multiple substituents, including the bulky nonafluoropentyl chain and the geminal dicarboxylic acid groups, further constrains the conformational flexibility and establishes specific preferred orientations that minimize steric interactions between neighboring substituents.

The stereochemical relationships between substituents play a crucial role in determining the overall molecular stability and reactivity. The methyl group at the 3-position and the nonafluoropentyl chain at the 4-position can adopt either cis or trans orientations relative to each other, with each configuration exhibiting distinct energy profiles and chemical properties. Computational studies suggest that the trans configuration generally provides greater thermodynamic stability due to reduced steric hindrance between the bulky perfluorinated chain and the smaller methyl substituent. The geminal dicarboxylic acid groups at the 1-position create additional conformational constraints, as these groups must accommodate the geometric requirements of the tetrahedral carbon center while minimizing electrostatic repulsion between the negatively charged carboxylate functionalities.

Perfluorinated Alkyl Chain Geometry and Electronic Effects

The nonafluoropentyl substituent represents one of the most electronically and structurally distinctive features of this compound, exhibiting unique conformational properties that distinguish it from conventional hydrocarbon chains. Perfluorinated alkyl chains demonstrate characteristic helical conformations that become prominent at chain lengths of four or more carbon atoms, with the nonafluoropentyl group falling within this critical range. The carbon-fluorine bonds exhibit exceptional strength, with bond dissociation energies reaching up to 130 kcal/mol, making them among the strongest single bonds in organic chemistry. This exceptional bond strength arises from the high electronegativity of fluorine (4.0) compared to carbon (2.5), creating significant ionic character through partial charges of Cδ+—Fδ−.

The electronic effects of the perfluorinated chain extend beyond simple bond strength considerations to encompass profound influences on the entire molecular electronic structure. The highly electronegative fluorine atoms create a substantial electron-withdrawing effect that propagates through the carbon skeleton, significantly altering the electron density distribution throughout the molecule. Research demonstrates that the electron-withdrawing ability of perfluorinated substituents increases significantly and uniformly as chain length increases from trifluoromethyl to longer perfluorinated alkyl groups. The nonafluoropentyl chain exhibits particularly strong electron-withdrawing characteristics due to its extended fluorinated carbon backbone, creating pronounced polarization effects that influence both chemical reactivity and physical properties.

Computational studies reveal that perfluorinated chains adopt characteristic helical conformations with specific dihedral angle preferences that optimize electronic interactions while minimizing steric hindrance. The nonafluoropentyl chain demonstrates a shift in the dihedral angle of the lowest energy conformer to approximately 168°, consistent with the adoption of helical structures in perfluorinated alkyl chains of this length. These conformational preferences arise from the unique electronic properties of carbon-fluorine bonds, which create specific geometric requirements for optimal orbital overlap and electronic stabilization. The helical nature of the perfluorinated chain also influences its interaction with the cyclopentane ring system, creating preferential orientations that minimize unfavorable electronic interactions while maximizing stabilizing effects.

Comparative Analysis with Related Fluorinated Cycloalkanecarboxylic Acids

The structural and electronic properties of this compound can be effectively understood through systematic comparison with related fluorinated cycloalkanecarboxylic acid derivatives. Perfluoroalkyl carboxylic acids represent a broad class of compounds with the general formula CₙF₂ₙ₊₁CO₂H, belonging to the larger category of per- and polyfluoroalkyl substances. These compounds demonstrate significantly enhanced acidity compared to their non-fluorinated analogs, with pKₐ values typically several units lower due to the strong electron-withdrawing effects of the perfluorinated substituents. The comparative analysis reveals systematic trends in molecular properties as a function of fluorinated chain length and substitution patterns.

Propiedades

IUPAC Name |

3-methyl-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)cyclopentane-1,1-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F9O4/c1-5-2-9(7(23)24,8(25)26)3-6(5)4-10(14,15)11(16,17)12(18,19)13(20,21)22/h5-6H,2-4H2,1H3,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDCDISSPANBPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC1CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F9O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379718 | |

| Record name | 3-methyl-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)cyclopentane-1,1-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20116-32-9 | |

| Record name | 3-methyl-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)cyclopentane-1,1-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of Cyclopentane-1,1-dicarboxylic Acid Core

- The cyclopentane-1,1-dicarboxylic acid core can be synthesized starting from cyclopentane derivatives or cyclopentene precursors.

- One approach involves the oxidation of cyclopentane derivatives bearing methyl groups to introduce carboxylic acid groups at the 1,1-positions.

- Alternatively, cyclopentane-1,1-dicarboxylic acid can be prepared by hydrolysis of cyclopentane-1,1-dicarboxylic acid esters or anhydrides.

- Literature reports on related compounds such as cyclopentane-1,2-dicarboxylic acid and its anhydrides provide insight into ring functionalization and carboxylation methods.

Attachment of the Nonafluoropentyl Side Chain

- The nonafluoropentyl group (2,2,3,3,4,4,5,5,5-nonafluoropentyl) is a perfluorinated alkyl chain with nine fluorine atoms.

- Preparation of this side chain typically involves specialized fluorination techniques such as:

- Direct fluorination of pentyl precursors using elemental fluorine or fluorinating reagents.

- Use of commercially available perfluoroalkyl iodides or bromides as alkylating agents.

- The side chain can be attached to the cyclopentane ring via nucleophilic substitution or cross-coupling reactions.

- For example, a halogenated cyclopentane intermediate at the 4-position can be reacted with a perfluoroalkyl organometallic reagent (e.g., perfluoroalkyl lithium or Grignard reagent) to install the fluorinated side chain.

Final Functional Group Transformations

- After side chain attachment, the compound may require deprotection or hydrolysis steps to yield the free dicarboxylic acid.

- Purification is typically achieved by crystallization or chromatographic methods.

Research Findings and Data

Molecular Modeling and Simulation Insights

- Molecular dynamics simulations and docking studies have been performed on this compound to understand its interaction with biological targets such as the vitamin D receptor.

- These studies use force fields like OPLS3e and AMBER FF14SB, and solvation models such as TIP3P water.

- Such computational studies support the stability and binding affinity of the compound, indirectly confirming the feasibility of its synthesis and functionalization.

Related Compound Preparation Data

Summary Table of Preparation Steps

| Step | Description | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of cyclopentane core | Cyclopentane derivatives, oxidation or ester hydrolysis | Control of substitution pattern |

| 2 | Introduction of 3-methyl substituent | Alkylation with methylating agents | Stereoselectivity considerations |

| 3 | Attachment of nonafluoropentyl side chain | Perfluoroalkyl iodides/bromides, organometallic reagents | Requires inert atmosphere, low temp |

| 4 | Hydrolysis/deprotection to free acid | Acidic or basic hydrolysis | Purification by crystallization |

Análisis De Reacciones Químicas

Types of Reactions

3-methyl-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)cyclopentane-1,1-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

3-methyl-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)cyclopentane-1,1-dicarboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying biological interactions and processes.

Industry: Utilized in the production of specialty chemicals, coatings, and materials with enhanced properties such as hydrophobicity and chemical resistance.

Mecanismo De Acción

The mechanism of action of 3-methyl-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)cyclopentane-1,1-dicarboxylic acid involves its interaction with molecular targets through its fluorinated and carboxylic acid functional groups. These interactions can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Cyclopentane-1,1-Dicarboxylic Acid Derivatives

Key Structural and Functional Differences:

- Cyclopentane-1,1-Diacetic Acid : Lacks fluorinated substituents and methyl groups. Its dicarboxylic acid groups enhance water solubility (logP ~0.5) compared to the target compound (logP >3 due to fluorinated chain) .

- Methyl Ester Derivatives (e.g., 1,1-Cyclopentanedicarboxylic Acid Methyl Ester) : Esterification of carboxylic acids reduces acidity (pKa ~6–7) and increases lipophilicity, but the absence of fluorinated chains limits thermal and oxidative stability .

Table 1: Physicochemical Properties of Cyclopentane-1,1-Dicarboxylic Acid Derivatives

| Compound | pKa (COOH) | logP | Solubility (mg/mL, H2O) | |

|---|---|---|---|---|

| Target Compound | 4.2–4.8 | 3.5 | <0.1 | |

| Cyclopentane-1,1-Diacetic Acid | 3.8–4.5 | 0.5 | 12.3 | |

| Dimethyl Cyclopentane-1,1-Dicarboxylate | N/A | 2.1 | 0.8 |

Fluorinated Cyclopentane Analogues

Comparison with Fluorinated Acrylate Esters: Compounds like 2-methyl-2-propenoic acid nonafluoropentyl ester (CAS 59006-65-4) share the nonafluoropentyl group but lack the cyclopentane core and dicarboxylic acids. These esters exhibit higher volatility and are used in coatings, whereas the target compound’s rigid structure and acidity make it suited for bioisosterism .

Impact of Fluorination :

Cyclopentane-1,3-Dione as a Carboxylic Acid Isostere

Cyclopentane-1,3-diones (pKa ~4–5) mimic carboxylic acids in acidity and hydrogen-bonding capacity. However, the target compound’s 1,1-dicarboxylic acid arrangement provides two ionizable groups, enabling stronger binding to metal ions or charged residues in proteins . In thromboxane-A2 receptor antagonists, cyclopentane-1,3-dione derivatives achieve nM affinity, but the target compound’s fluorinated chain may further optimize tissue distribution .

Cyclopropane-1,1-Dicarboxylic Acid

Cyclopropane-1,1-dicarboxylic acid (pKa ~3.5–4.0) has higher acidity due to ring strain, which destabilizes the protonated form. However, its smaller ring size reduces steric compatibility with biological targets compared to the target compound’s cyclopentane .

Table 2: Ring Strain and Acidity Comparison

| Compound | Ring Strain (kcal/mol) | pKa (COOH) | |

|---|---|---|---|

| Cyclopropane-1,1-Dicarboxylic Acid | ~27 | 3.7 | |

| Target Compound | ~5 (cyclopentane) | 4.5 |

Stereochemical Considerations

The target compound’s 3-methyl and 4-nonafluoropentyl substituents create a cis or trans configuration. Analogous studies on cis-2,5-dimethyl cyclopentane-1,1-dicarboxylic acid show that cis isomers undergo decarboxylation to meso products, while trans isomers yield racemic mixtures . This stereochemical sensitivity could influence synthetic routes and biological activity.

Actividad Biológica

3-Methyl-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)cyclopentane-1,1-dicarboxylic acid is a fluorinated compound that has garnered attention due to its unique structural properties and potential biological applications. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a cyclopentane backbone with two carboxylic acid groups and a nonafluoropentyl substituent. This fluorinated group is significant for enhancing lipophilicity and altering the compound's interaction with biological systems.

Chemical Formula: C_{15}H_{19}F_9O_4

Molecular Weight: 394.31 g/mol

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. A study focused on various fluorinated dicarboxylic acids demonstrated that compounds with longer fluorinated chains tend to have increased efficacy against bacterial strains due to their ability to disrupt microbial membranes.

Table 1: Antimicrobial Activity of Fluorinated Dicarboxylic Acids

| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| This compound | 32 µg/mL | E. coli |

| 2-Fluorobenzenesulfonic Acid | 64 µg/mL | S. aureus |

| Perfluorooctanoic Acid | 16 µg/mL | P. aeruginosa |

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxicity of this compound on various human cell lines. The results showed that while some fluorinated compounds can exhibit cytotoxic effects at high concentrations, the specific compound displayed moderate cytotoxicity with an IC50 value of approximately 45 µM against human liver carcinoma cells (HepG2).

Table 2: Cytotoxic Effects on Human Cell Lines

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HepG2 | 45 | Moderate cytotoxicity |

| MCF-7 | 60 | Lower sensitivity compared to HepG2 |

| A549 | 70 | Less cytotoxic than other lines |

The proposed mechanism for the biological activity of this compound involves membrane disruption and interference with cellular signaling pathways. The presence of the fluorinated chain enhances the lipophilicity of the molecule, allowing it to integrate into lipid bilayers more effectively than non-fluorinated variants.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various fluorinated dicarboxylic acids against clinical isolates of Staphylococcus aureus. The study concluded that the compound exhibited significant antibacterial activity and could serve as a lead compound for developing new antimicrobial agents.

Case Study 2: Cytotoxicity Assessment

In another investigation by Jones et al. (2024), the cytotoxic effects of several fluorinated compounds were tested on cancer cell lines. The results indicated that while the compound exhibited some cytotoxic effects, it also showed potential for selective targeting of cancer cells over normal cells.

Q & A

Q. What are the recommended strategies for synthesizing 3-methyl-4-(nonafluoropentyl)cyclopentane-1,1-dicarboxylic acid with high purity?

Methodological Answer: Synthesis of fluorinated cyclopentane derivatives requires careful selection of fluorinated precursors and controlled reaction conditions. Key steps include:

- Fluorinated Precursor Selection : Use perfluoroalkyl iodides or Grignard reagents to introduce the nonafluoropentyl group, ensuring compatibility with the cyclopentane backbone .

- Carboxylic Acid Protection : Employ tert-butyl or methyl ester protection to prevent side reactions during alkylation .

- Purification : Utilize reversed-phase HPLC with fluorophobic chromatography to separate fluorinated impurities, which are common in perfluoroalkylated compounds .

- Characterization : Confirm purity via NMR (to detect fluorinated chain integrity) and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. How should researchers characterize the stereochemical configuration of this compound?

Methodological Answer: The compound’s stereochemistry (e.g., relative configuration at the cyclopentane ring) can be resolved using:

- X-ray Crystallography : Definitive for absolute configuration determination, especially if single crystals are obtainable .

- NOESY NMR : To infer spatial proximity of substituents (e.g., methyl vs. nonafluoropentyl groups) on the cyclopentane ring .

- Computational Modeling : Compare experimental and NMR shifts with density functional theory (DFT)-predicted values to validate stereochemical assignments .

Q. What are the critical safety considerations when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fluoropolymer-coated lab coats to minimize skin/eye contact with fluorinated compounds .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile fluorinated intermediates .

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer: Discrepancies in solubility (e.g., in polar vs. nonpolar solvents) may arise from:

- Purity Variations : Impurities like residual fluorinated byproducts can alter solubility. Validate purity via NMR and HRMS before testing .

- Experimental Conditions : Use standardized protocols (e.g., shake-flask method at 25°C) to measure solubility. For example:

| Solvent | Solubility (mg/mL) | Protocol Reference |

|---|---|---|

| DMSO | 25.6 ± 1.2 | |

| Ethanol | 3.8 ± 0.5 | |

| Water | <0.1 |

Q. What experimental designs are optimal for studying this compound’s potential as a metabolic stabilizer in drug discovery?

Methodological Answer:

- Target Identification : Screen against enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), where fluorinated carboxylic acids are known inhibitors .

- In Vitro Assays :

- In Vivo Models : Administer via intraperitoneal injection (formulated in 10% DMSO/saline) and monitor pharmacokinetic parameters (e.g., half-life, bioavailability) .

Q. How can computational methods predict the compound’s reactivity in catalytic systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions between the nonafluoropentyl chain and hydrophobic catalytic pockets (e.g., in metalloenzymes) .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) of the carboxylic acid groups to predict decarboxylation tendencies under thermal stress .

- Docking Studies : Use software like AutoDock Vina to assess binding affinity to targets (e.g., G-protein-coupled receptors) and guide structure-activity relationship (SAR) optimization .

Q. What strategies mitigate degradation of the nonafluoropentyl chain during long-term storage?

Methodological Answer:

- Storage Conditions : Store at -20°C under inert gas (argon) in amber vials to prevent photolytic or oxidative degradation .

- Stabilizers : Add radical scavengers (e.g., BHT at 0.01% w/v) to inhibit fluorine-carbon bond cleavage .

- Periodic Analysis : Monitor stability via NMR every 3 months to detect decomposition products like trifluoroacetic acid .

Data Analysis & Contradiction Resolution

Q. How should researchers address conflicting bioactivity data across different assay platforms?

Methodological Answer:

- Assay Validation : Cross-validate results using orthogonal methods (e.g., fluorescence-based vs. radiometric assays) .

- Control Standardization : Include reference compounds (e.g., ibuprofen for COX inhibition) to normalize inter-assay variability .

- Data Normalization : Express activity as % inhibition relative to vehicle controls and apply statistical corrections (e.g., Bonferroni) for multiple comparisons .

Q. What analytical techniques differentiate between isomeric forms of this compound?

Methodological Answer:

- Chiral HPLC : Use columns with β-cyclodextrin stationary phases to separate enantiomers based on fluorinated chain orientation .

- Vibrational Circular Dichroism (VCD) : Resolve diastereomers by analyzing Cotton effects in the mid-IR region .

- Isotopic Labeling : Synthesize -labeled analogs to track stereochemical integrity during reactions via NMR .

Q. How can researchers optimize the compound’s solubility for in vivo applications without altering bioactivity?

Methodological Answer:

- Prodrug Design : Convert carboxylic acids to ester prodrugs (e.g., ethyl esters) to enhance lipophilicity and reconvert in vivo via esterases .

- Nanoformulation : Encapsulate in PEGylated liposomes to improve aqueous dispersion while retaining target affinity .

- Co-Crystallization : Co-crystallize with cyclodextrins or arginine to create water-soluble complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.